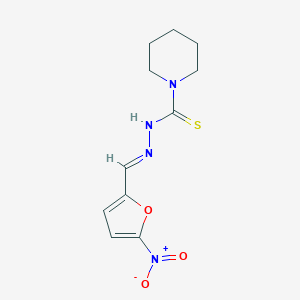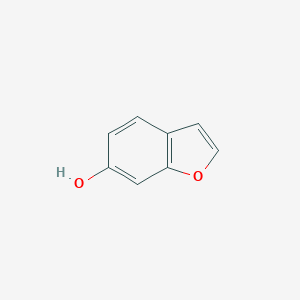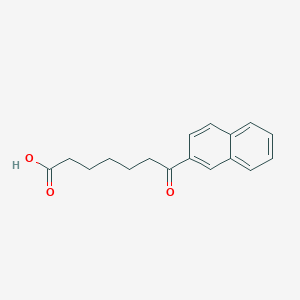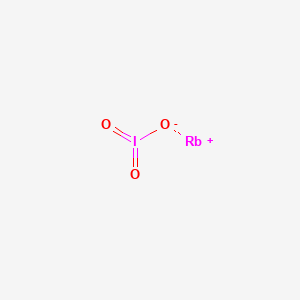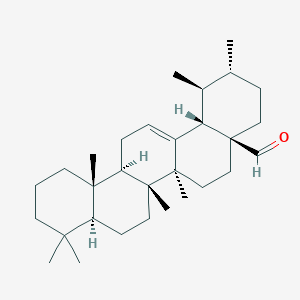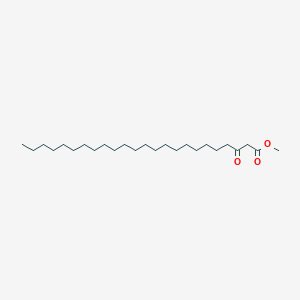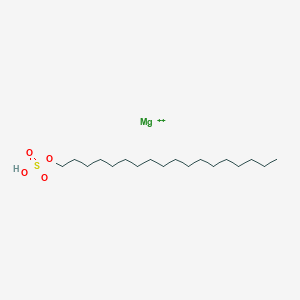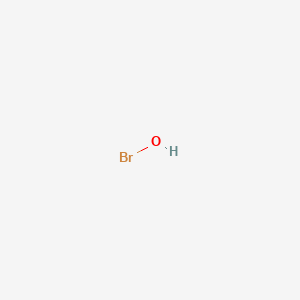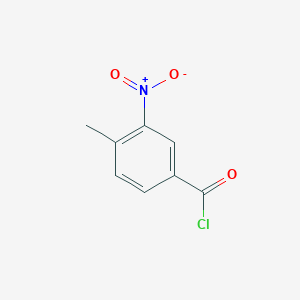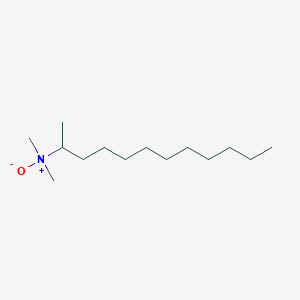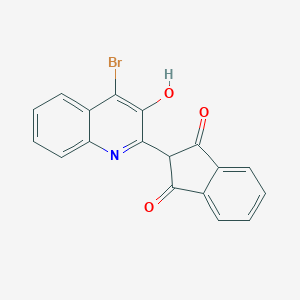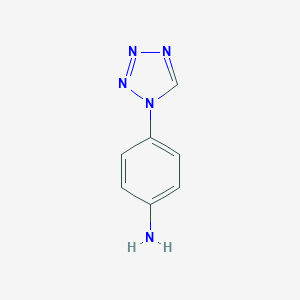
1,3-Bis(hexadecyloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(hexadecyloxy)propan-2-ol (BHDP) is a synthetic compound that has been used in scientific research for its unique properties. BHDP is a member of the class of compounds known as glyceryl ethers, which are characterized by the presence of an ether linkage between the glycerol backbone and a hydrophobic group. BHDP has a long hydrophobic chain, which makes it highly soluble in nonpolar solvents and allows it to penetrate biological membranes.
Mecanismo De Acción
1,3-Bis(hexadecyloxy)propan-2-ol is thought to interact with biological membranes through hydrophobic interactions, which disrupt the structure and function of the membrane. 1,3-Bis(hexadecyloxy)propan-2-ol has been shown to induce changes in the fluidity and permeability of membranes, which can affect the activity of membrane-bound enzymes and transporters.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(hexadecyloxy)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of protein kinase C (PKC) activity and the activation of phospholipase A2 (PLA2) activity. These effects are thought to be mediated through the interaction of 1,3-Bis(hexadecyloxy)propan-2-ol with biological membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Bis(hexadecyloxy)propan-2-ol in lab experiments is its high solubility in nonpolar solvents, which allows it to penetrate biological membranes and interact with membrane-bound proteins. However, one limitation of using 1,3-Bis(hexadecyloxy)propan-2-ol is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research involving 1,3-Bis(hexadecyloxy)propan-2-ol. One area of interest is the development of new liposomal formulations for drug delivery, which could improve the efficacy and safety of current drug therapies. Another area of interest is the use of 1,3-Bis(hexadecyloxy)propan-2-ol as a probe for studying the structure and function of biological membranes, which could lead to a better understanding of membrane-associated diseases. Finally, the development of new synthetic methods for 1,3-Bis(hexadecyloxy)propan-2-ol could lead to the production of more efficient and cost-effective compounds for scientific research.
Métodos De Síntesis
1,3-Bis(hexadecyloxy)propan-2-ol can be synthesized by a number of methods, including the reaction of glycidol with hexadecanol in the presence of a strong acid catalyst. Other methods include the reaction of glycerol with hexadecyl bromide, or the reaction of hexadecanol with epichlorohydrin followed by the addition of glycerol.
Aplicaciones Científicas De Investigación
1,3-Bis(hexadecyloxy)propan-2-ol has been used in a variety of scientific research applications, including as a membrane probe for studying the structure and function of biological membranes. 1,3-Bis(hexadecyloxy)propan-2-ol has also been used as a surfactant for the preparation of stable emulsions and as a solubilizing agent for hydrophobic compounds. In addition, 1,3-Bis(hexadecyloxy)propan-2-ol has been used as a component of liposomal formulations for drug delivery.
Propiedades
Número CAS |
14690-01-8 |
|---|---|
Nombre del producto |
1,3-Bis(hexadecyloxy)propan-2-ol |
Fórmula molecular |
C35H72O3 |
Peso molecular |
540.9 g/mol |
Nombre IUPAC |
1,3-dihexadecoxypropan-2-ol |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
Clave InChI |
CSTYETQXRJUWCP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
Otros números CAS |
14690-01-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




